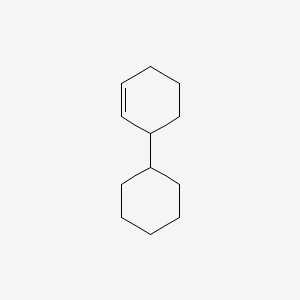

Cyclohexene,3-cyclohexyl-

Description

Contextualization within Cycloalkene Chemistry

Cycloalkenes are cyclic hydrocarbons containing at least one carbon-carbon double bond within a ring structure. wikipedia.org They are a fundamental class of organic compounds that bridge the properties of alkanes and alkenes. The presence of the double bond introduces ring strain, particularly in smaller rings, which influences their reactivity. libretexts.org For instance, the C-C=C bond angle in alkenes is typically around 122°, which is significantly larger than the ideal tetrahedral angle of 109.5° found in cycloalkanes. libretexts.orglibretexts.org This inherent strain makes smaller cycloalkenes, like cyclopropene (B1174273) and cyclobutene, more reactive than their larger counterparts. libretexts.org

Cyclohexene (B86901), the parent structure of Cyclohexene, 3-cyclohexyl-, is a relatively stable cycloalkene. wikipedia.org It adopts a half-chair conformation to minimize steric strain. wikipedia.org The introduction of a bulky cyclohexyl substituent at the allylic position, as in Cyclohexene, 3-cyclohexyl-, can influence the conformational preferences and reactivity of the cyclohexene ring. The nomenclature of cycloalkenes follows a system where the carbons of the double bond are numbered 1 and 2, and the remaining carbons are numbered to give the substituents the lowest possible numbers. youtube.com

The chemical properties of cycloalkenes are largely defined by the double bond, which serves as a site for various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The presence of alkyl substituents can affect the regioselectivity and stereoselectivity of these reactions.

Evolution of Research Trajectories for Alkyl-Substituted Cyclohexenes

Research into alkyl-substituted cyclohexenes has evolved significantly over the years, moving from fundamental studies of their synthesis and reactivity to their application in more complex chemical systems and materials science. Early research often focused on understanding the influence of alkyl groups on the stability and reaction mechanisms of the cyclohexene core. For instance, studies have explored the electrophilic cleavage of various alkyl-substituted cyclohex-2-enyl-stannanes and -germanes to elucidate reaction mechanisms. uq.edu.au

More recent research has shifted towards the development of novel synthetic methodologies for constructing highly substituted cyclohexene rings with precise control over stereochemistry and regiochemistry. nih.gov This includes methods like telescoped radical-addition induced remote functional group migration and Horner–Wadsworth–Emmons olefination for the rapid assembly of multisubstituted cyclohexenes. njtech.edu.cn Furthermore, the synthesis of tetrasubstituted cycloalkenes bearing π-conjugated substituents has been a focus, highlighting the ongoing interest in creating complex and functionalized cyclic systems. researchgate.net

The development of new catalysts and reaction conditions has been instrumental in this evolution. For example, the use of solid superacids has been investigated for the formation of alkyl-substituted cyclohexanes. researchgate.net Additionally, the application of alkyl-substituted cyclohexenes as precursors in the synthesis of other valuable compounds, such as in the production of cyclohexylbenzene (B7769038) from the alkylation of benzene (B151609) with cyclohexene, demonstrates their industrial relevance. google.com The study of functionalized cyclohexadienes as precursors for generating radicals has also opened new avenues in synthetic chemistry. acs.orgst-andrews.ac.uk

The continued exploration of alkyl-substituted cyclohexenes like Cyclohexene, 3-cyclohexyl- is driven by the need for new molecular architectures in drug discovery, materials science, and catalysis. The ability to precisely modify the cyclohexene scaffold allows for the fine-tuning of chemical and physical properties for specific applications.

Chemical and Physical Properties of Cyclohexene, 3-cyclohexyl-

Below is a table summarizing some of the key computed and experimental properties of Cyclohexene, 3-cyclohexyl-. nih.govchemeo.com

| Property | Value | Unit | Source |

| Molecular Formula | C12H20 | PubChem nih.gov | |

| Molecular Weight | 164.29 | g/mol | PubChem nih.gov |

| Normal Boiling Point | 512.22 | K | Joback Calculated Property chemeo.com |

| Critical Temperature | 746.70 | K | Joback Calculated Property chemeo.com |

| Critical Pressure | 2701.41 | kPa | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | 43.46 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion | 11.73 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation | 129.02 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (gas) | -124.59 | kJ/mol | Joback Calculated Property chemeo.com |

| Ionization Energy | 8.68 ± 0.01 | eV | NIST chemeo.com |

| Log10 of Water Solubility | -4.01 | Crippen Calculated Property chemeo.com | |

| Octanol/Water Partition Coefficient (logP) | 3.923 | Crippen Calculated Property chemeo.com |

Structure

3D Structure

Properties

CAS No. |

1808-09-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

3-cyclohexylcyclohexene |

InChI |

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,7,11-12H,1-2,4-6,8-10H2 |

InChI Key |

KWMKLXOPDTWVIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCCC=C2 |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Considerations

Systematic Nomenclature and Academic Synonyms

The systematic IUPAC name for this compound is 3-cyclohexylcyclohex-1-ene . researchgate.net However, in scientific literature and chemical databases, it is also commonly referred to by several synonyms. These include "Cyclohexene, 3-cyclohexyl-", which is often used in chemical indexing, and other variations such as "1-cyclohexyl-2-cyclohexene" and "bicyclohex-2-ene". researchgate.net The Chemical Abstracts Service (CAS) has assigned the registry number 1808-09-9 to this compound. researchgate.net

| Identifier Type | Identifier |

| IUPAC Name | 3-cyclohexylcyclohex-1-ene |

| CAS Number | 1808-09-9 |

| PubChem CID | 137222 |

| Synonyms | Cyclohexene (B86901), 3-cyclohexyl-; 3-Cyclohexyl-1-cyclohexene; bicyclohex-2-ene |

Isomeric Forms and Structural Elucidation Challenges

The structure of 3-cyclohexylcyclohexene gives rise to several potential isomeric forms due to the presence of a stereocenter and a double bond within a cyclic system. The carbon atom at the 3-position, which bears the cyclohexyl group, is a chiral center. This means that 3-cyclohexylcyclohexene can exist as a pair of enantiomers: (R)-3-cyclohexylcyclohex-1-ene and (S)-3-cyclohexylcyclohex-1-ene.

Furthermore, the presence of the cyclohexyl substituent on the cyclohexene ring can lead to diastereomerism if other substituents are present on either ring. For instance, if the cyclohexyl ring itself is substituted, cis- and trans- diastereomers become possible relative to the point of attachment to the cyclohexene ring.

Stereochemical Principles and Conformational Analysis in Substituted Cyclohexenes

The three-dimensional shape and stability of 3-cyclohexylcyclohexene are governed by the principles of conformational analysis, particularly as they apply to substituted cyclohexene rings. The cyclohexene ring adopts a half-chair conformation to relieve ring strain. In this conformation, the substituent at the C-3 position can occupy either a pseudo-axial or a pseudo-equatorial position.

A key factor influencing the conformational equilibrium in 3-substituted cyclohexenes is allylic strain , also known as A(1,3) strain. msu.edu This refers to the steric interaction between the substituent at the allylic position (C-3) and the substituents at the adjacent vinylic carbon (C-1). In the pseudo-axial conformation of 3-cyclohexylcyclohexene, the cyclohexyl group would experience steric repulsion from the hydrogen atom at the C-1 position. This allylic strain can significantly destabilize the pseudo-axial conformer, thus favoring the pseudo-equatorial orientation. nih.govyork.ac.uk

Detailed computational studies and low-temperature NMR experiments would be necessary to precisely determine the conformational energies and the equilibrium constant between the pseudo-axial and pseudo-equatorial conformers of 3-cyclohexylcyclohexene. Such studies on analogous 3-substituted cyclohexenes have shown that the pseudo-equatorial conformer is generally more stable, with the energy difference depending on the size and nature of the substituent.

| Conformational Position | Key Steric Interactions | Expected Relative Stability |

| Pseudo-axial | 1,3-Diaxial-like interactions, Allylic (A(1,3)) strain with vinylic hydrogen | Less Stable |

| Pseudo-equatorial | Gauche-like interactions | More Stable |

Advanced Synthetic Methodologies for Cyclohexene,3 Cyclohexyl

Catalytic Dimerization and Oligomerization Approaches

Catalytic methods offer a controlled route to the dimerization of cycloolefins. The use of acid catalysts is a prominent strategy, promoting the formation of a carbon-carbon bond between two cyclohexene (B86901) monomers through a carbocation intermediate.

Acid-Catalyzed Dimerization of Cyclohexene

The acid-catalyzed dimerization of cyclohexene is a classic example of electrophilic addition. The reaction mechanism is initiated by the protonation of the double bond in a cyclohexene molecule by an acid catalyst, leading to the formation of a cyclohexyl carbocation. This highly reactive intermediate then acts as an electrophile, attacking the electron-rich double bond of a second cyclohexene molecule. The final step involves the deprotonation of the resulting dimeric carbocation to yield Cyclohexene, 3-cyclohexyl- and regenerate the acid catalyst.

Protonation: A proton (H⁺) from the acid catalyst adds to a cyclohexene molecule, forming a secondary cyclohexyl carbocation.

Electrophilic Attack: The cyclohexyl carbocation attacks another cyclohexene molecule, forming a new C-C bond and a larger carbocation.

Deprotonation: A base (often the conjugate base of the catalyst or another cyclohexene molecule) removes a proton from the dimeric carbocation, forming the final product, Cyclohexene, 3-cyclohexyl-, and regenerating the catalyst.

Solid acid catalysts are often employed to simplify product separation and catalyst recovery.

Role of Activated Tungstic Acid Catalysis in Carbon-Carbon Coupling Reactions

Tungsten-based catalysts are recognized for their activity in promoting carbon-carbon bond formation. Specifically, activated tungstic acid has been identified as a highly efficient catalyst for the transformation of various alkenes, including the dimerization of cyclohexene. The activation of tungstic acid is achieved through dehydration, which enhances its catalytic properties.

In a notable study, activated tungstic acid was successfully employed to catalyze the formation of Cyclohexene, 3-cyclohexyl- from cyclohexene researchgate.net. This demonstrates the utility of this catalyst in direct C-C coupling reactions of cycloolefins. While detailed mechanistic studies for this specific reaction are emerging, the process is understood to proceed via an acid-catalyzed pathway, leveraging the strong acidic nature of the activated tungstic acid researchgate.netmdpi.com. Tungsten-based catalysts, in general, are versatile and their activity can be tuned by modifying their structure and support materials mdpi.com. Heteropoly acids containing tungsten, for instance, are known to possess strong Brønsted acidity and can be used as both homogeneous and heterogeneous catalysts for various organic transformations tungsten-powder.combohrium.com.

Investigation of Other Acidic Catalysts in Cycloolefin Dimerization

A variety of other acidic materials have been investigated for their catalytic activity in cycloolefin transformations, including dimerization. Solid acid catalysts are of particular interest due to their ease of handling, recyclability, and potential for tunable acidity and shape selectivity.

Zeolite-based catalysts are prominent among solid acids. Their porous structure and well-defined acid sites can influence reaction selectivity. Zeolites such as HY, HBeta, and HZSM-12 have been studied for the dimerization of C6-C8 cycloolefins. Research has shown that microporous zeolite HZSM-12 can exhibit high selectivity (up to 100%) in cyclohexene dimerization researchgate.net. However, zeolites can also promote side reactions like skeletal isomerization, converting cyclohexene into methylcyclopentene, depending on the reaction conditions and the specific type of zeolite used bohrium.comcore.ac.uk.

Ion-exchange resins , such as Amberlyst-15, also serve as effective solid acid catalysts. They have been used in the alkylation of phenols with cyclohexene, a reaction that involves the same initial step of cyclohexyl cation formation as dimerization.

Below is a table comparing the performance of different acidic catalysts in cyclohexene conversion.

| Catalyst System | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|

| Activated Tungstic Acid | Cyclohexene, 3-cyclohexyl- | Demonstrated to be an efficient catalyst for the dimerization of cyclohexene. | researchgate.net |

| Zeolite HZSM-12 | Cyclohexene Dimers | Exhibited high selectivity (100%) for cyclohexene dimerization. | researchgate.net |

| Cobalt/NaUZSM-5 Zeolite | Methylcyclopentene | Showed high selectivity (95.8%) towards skeletal isomerization rather than dimerization. | bohrium.com |

| Re₂O₇-B₂O₃/Al₂O₃ | 1-Cyclohexenylcyclohexane | Achieved a total yield of 95% with selectivity close to 100% at 75-80°C. | researchgate.net |

Radical-Mediated Synthesis Pathways

Radical-mediated reactions provide an alternative route to Cyclohexene, 3-cyclohexyl-, typically involving high-energy conditions to generate radical intermediates from a cyclohexane (B81311) precursor.

Formation via Silent Electrical Discharge Reactions

Silent electrical discharge, a form of non-thermal plasma, can be used to induce chemical reactions by generating energetic electrons that collide with and fragment neutral gas molecules. When cyclohexane is subjected to a silent electrical discharge, the high-energy electrons can cleave C-H bonds to produce cyclohexyl radicals (C₆H₁₁•).

Once formed, these cyclohexyl radicals can participate in several reaction pathways:

Recombination: Two cyclohexyl radicals can combine to form bicyclohexyl (B1666981).

Disproportionation: One cyclohexyl radical can abstract a hydrogen atom from another, yielding one molecule of cyclohexane and one of cyclohexene.

Addition: A cyclohexyl radical can add to a cyclohexene molecule (formed via disproportionation) to produce a dimeric radical. This radical can then be stabilized by abstracting a hydrogen atom to form Cyclohexene, 3-cyclohexyl-.

Research on the reaction of cyclohexane in a silent discharge in the presence of other reagents has confirmed the formation of a variety of hydrocarbon products, including dicyclohexyl, indicating the prevalence of cyclohexyl radical intermediates rsc.org. The complex mixture of products underscores the high reactivity and multiple pathways available to the radical species generated within the plasma environment.

Photochemical Reactions Involving Cyclohexenyl Radicals

Photochemical methods can be employed to generate cyclohexyl radicals, which are key intermediates in the synthesis of Cyclohexene, 3-cyclohexyl-. The process typically involves the irradiation of a cyclohexane solution, often with a photosensitizer like mercury, or the photolysis of a radical precursor.

The primary photochemical step is the formation of a cyclohexyl radical. For instance, in mercury-photosensitized decomposition, excited mercury atoms abstract a hydrogen atom from cyclohexane to produce a cyclohexyl radical. These radicals can then undergo self-reactions, including recombination to form bicyclohexyl and disproportionation to yield cyclohexene and cyclohexane.

Crucially, as the concentration of cyclohexene builds up from the disproportionation reaction, a secondary reaction can occur where a cyclohexyl radical adds to the newly formed cyclohexene molecule. This addition reaction is a key step in forming the dimer. This pathway becomes more significant at higher conversions where the concentration of cyclohexene is sufficient to effectively compete with radical self-reaction pathways.

The primary competing radical reactions and the desired dimerization pathway are summarized in the table below.

| Reaction Type | Reactants | Product(s) | Significance |

|---|---|---|---|

| Recombination | 2 x Cyclohexyl radical | Bicyclohexyl | A primary competing pathway, especially at low cyclohexene concentrations. |

| Disproportionation | 2 x Cyclohexyl radical | Cyclohexane + Cyclohexene | A primary competing pathway and the source of the cyclohexene reactant for the dimerization step. |

| Radical Addition | Cyclohexyl radical + Cyclohexene | Cyclohexene, 3-cyclohexyl- (after stabilization) | The desired pathway for dimer formation, favored at higher cyclohexene concentrations. |

Radiolysis-Induced Formation from Cyclohexane Systems

The synthesis of Cyclohexene, 3-cyclohexyl-, also known as cyclohexylcyclohexene, can be achieved through the radiolysis of cyclohexane systems. This process involves the use of ionizing radiation, such as gamma rays, to induce chemical changes in cyclohexane. Cyclohexylcyclohexene is considered a secondary product of this process, meaning it is formed from the reaction of primary products generated during the initial radiolysis.

The primary event in the radiolysis of cyclohexane is the formation of various reactive species, including excited cyclohexane molecules, ions, and free radicals. Among the key primary products are cyclohexene and the cyclohexyl radical. The subsequent reaction between a cyclohexyl radical and a cyclohexene molecule leads to the formation of cyclohexylcyclohexene.

In studies involving cyclohexane-cyclohexene solutions, it has been observed that the yield of cyclohexylcyclohexene varies only slightly with increasing cyclohexene concentration. study.com The mechanism of radiolysis in organic compounds can be complex, involving free radical mechanisms, excited state mechanisms, and interactions with solvated electrons. nih.gov The formation of the cyclohexyl radical is a critical step in the free radical pathway that leads to products like cyclohexylcyclohexene. researchgate.net

Table 1: Key Species in the Radiolysis of Cyclohexane Leading to Cyclohexylcyclohexene

| Species | Role | G-value (initial, in pure cyclohexane) |

| Cyclohexane | Starting material | - |

| Cyclohexyl radical | Primary reactive intermediate | Not directly measured |

| Cyclohexene | Primary product and reactant | ~ 0.6 ± 0.3 umass.edu |

| Bicyclohexyl | Primary product | ~ 1.95 umass.edu |

| Cyclohexylcyclohexene | Secondary product | 0 |

Dehydration and Condensation Reactions

A well-established method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. umass.edustudy.comathabascau.ca This methodology can be applied to the synthesis of Cyclohexene, 3-cyclohexyl- from a suitable cyclohexenyl-substituted alcohol, such as 1-cyclohexylcyclohexanol. The reaction is typically carried out in the presence of a strong acid catalyst, like phosphoric acid or sulfuric acid, and often requires heat. athabascau.cayoutube.comyoutube.comscribd.comyoutube.com

The mechanism of this dehydration reaction proceeds through a multi-step process:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). umass.edustudy.com

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a carbocation intermediate. umass.edustudy.com The stability of this carbocation influences the reaction rate, with tertiary alcohols reacting faster than secondary, which are faster than primary alcohols. athabascau.ca

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. umass.eduathabascau.ca

This process is a reversible elimination reaction, often following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. athabascau.cadoubtnut.com To drive the equilibrium towards the formation of the alkene product, it is common practice to remove the product from the reaction mixture as it is formed, for instance, by distillation. athabascau.cayoutube.com

Cyclohexenyl derivatives, structurally related to Cyclohexene, 3-cyclohexyl-, can be synthesized through the self-condensation of cyclohexanone (B45756). This reaction is a type of aldol condensation and can be catalyzed by either acids or bases. nih.govresearchgate.netqiboch.com The self-condensation of cyclohexanone is a significant side reaction in some industrial processes, such as the production of caprolactam. researchgate.net

The acid-catalyzed self-condensation of cyclohexanone involves the following mechanistic steps:

Enol formation: The acid catalyst promotes the tautomerization of a cyclohexanone molecule to its enol form. masterorganicchemistry.com

Nucleophilic attack: The enol acts as a nucleophile and attacks the protonated carbonyl carbon of a second cyclohexanone molecule. masterorganicchemistry.com

Formation of the aldol adduct: This attack leads to the formation of a β-hydroxy ketone, which in this case is 1'-hydroxy-[1,1'-bicyclohexyl]-2-one. researchgate.net

Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the acidic conditions to form a more stable α,β-unsaturated ketone. researchgate.netqiboch.comyoutube.com The primary product of this dehydration is 2-(1-cyclohexenyl)cyclohexanone. researchgate.netresearchgate.net

The reaction can be optimized by using solid acid catalysts, such as benzenesulfonic acid supported on silica gel, which can improve activity and selectivity. researchgate.net

Table 2: Comparison of Dehydration and Condensation Reaction Pathways

| Pathway | Starting Material(s) | Catalyst | Key Intermediate | Product Type |

| Acid-Catalyzed Dehydration | Cyclohexenyl-substituted alcohol | Strong acid (e.g., H₃PO₄) | Carbocation | Alkene |

| Self-Condensation | Cyclohexanone | Acid or Base | Enol, Aldol adduct | α,β-Unsaturated ketone |

Emerging Synthetic Strategies and Mechanistic Insights

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. For the synthesis of cyclohexene derivatives, several emerging strategies are being explored.

One such approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. For instance, microwave-assisted three-component cyclocondensation reactions have been developed for the facile synthesis of highly functionalized cyclohexene derivatives. ijcce.ac.ir These reactions involve the combination of an aldehyde, an amide, and a dienophile in the presence of a catalyst to rapidly construct the cyclohexene ring system.

Another area of development is in novel catalytic systems . Research into new catalysts for the transformation of cyclohexane and its derivatives is ongoing. For example, new Zn-promoted Cu/Al₂O₃ catalysts have been developed for the hydrogenation of cyclohexyl acetate to produce cyclohexanol (B46403) and ethanol, providing a new route to important precursors. rsc.org While not a direct synthesis of Cyclohexene, 3-cyclohexyl-, the development of more efficient routes to its precursors is a significant advancement.

Mechanistic insights from computational studies and advanced analytical techniques are also driving the development of new synthetic strategies. A deeper understanding of reaction intermediates and transition states allows for the rational design of catalysts and reaction conditions to favor the desired product.

Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Dimerization Reactions

The dimerization of "Cyclohexene, 3-cyclohexyl-" is a key reaction pathway, the mechanism of which is of significant interest. While direct mechanistic studies on the dimerization of 3-cyclohexyl-cyclohexene are not extensively detailed in the provided search results, the dimerization of related cyclohexadienyl radicals provides insight. The mutual interaction of two cyclohexadienyl radicals leads to the formation of C12H14 isomers, which constitutes 69% of the products between 63 and 101°C. rsc.org This suggests that a radical-mediated pathway could be a plausible mechanism for the dimerization of 3-cyclohexyl-cyclohexene, where the initial formation of a radical species is followed by coupling with another radical to form the dimer.

Further research into the dimerization of similar cyclic alkenes could provide a more complete understanding of the specific intermediates and transition states involved in the dimerization of "Cyclohexene, 3-cyclohexyl-". The use of computational modeling, such as Density Functional Theory (DFT), has been employed to analyze the reaction mechanisms of other cyclohexene (B86901) reactions and could be a valuable tool in elucidating the dimerization pathway. nih.gov

Radical Intermediates and Reaction Mechanisms

Radical intermediates play a crucial role in the chemical transformations of "Cyclohexene, 3-cyclohexyl-". The formation and subsequent reactions of radical species are central to understanding its reactivity. researchgate.net The cyclohexyl radical, a key intermediate, can be generated through various methods, including electron-induced dissociation of cyclohexane (B81311) and photodissociation. princeton.educhemrxiv.org

Once formed, the cyclohexyl radical can undergo several reaction pathways. One significant pathway is the loss of a hydrogen atom to form cyclohexene. chemrxiv.org This process can occur through two distinct mechanisms: an impulsive cleavage directly from an excited state or statistical decomposition of a hot cyclohexyl radical that has internally converted to its ground electronic state. chemrxiv.org The ratio of these two pathways is approximately 0.7:1. chemrxiv.org

Another important reaction of the cyclohexyl radical is its involvement in combustion and atmospheric chemistry. chemrxiv.orgresearchgate.net In these environments, the radical can undergo ring-opening followed by dissociation into smaller fragments, such as 1-buten-4-yl and ethene. chemrxiv.org The study of inductive constants for the cyclohexyl and 3-cyclohexenyl radicals provides further insight into their electronic properties and reactivity. acs.org

Disproportionation Reactions in Surface Chemistry Contexts

Disproportionation reactions of cyclohexyl groups, which are closely related to "Cyclohexene, 3-cyclohexyl-", have been observed in the context of surface chemistry, particularly on gold (Au) surfaces. When adsorbed on an Au(111) surface, cyclohexyl groups can undergo disproportionation at 273 K to produce cyclohexane and cyclohexene. princeton.edu This reaction highlights the catalytic role that metal surfaces can play in mediating the transformation of cyclic hydrocarbons.

The mechanism of disproportionation can proceed through two potential pathways. One involves a β-hydride elimination to form the alkene and a hydrogen adatom, which then hydrogenates another alkyl group. The other pathway is a direct bimolecular reaction involving the transfer of a hydrogen atom. princeton.edu In the absence of hydrogen, the disproportionation of cyclohexene and related compounds on a palladium catalyst can lead to the formation of cyclohexane and benzene (B151609). acs.org This process is valuable in chemical education for demonstrating catalytic processes and the formation of aromatic compounds. acs.org

Hydrogenation and Dehydrogenation Studies

The hydrogenation and dehydrogenation of "Cyclohexene, 3-cyclohexyl-" and related compounds are fundamental transformations with significant industrial applications. The hydrogenation of cyclohexene to cyclohexane is a well-studied reaction, often catalyzed by transition metals such as rhodium and palladium. acs.orgpsu.eduosti.gov The turnover rate for cyclohexene hydrogenation has been shown to be independent of the rhodium particle size for clusters containing 12 atoms or more. psu.edu A novel process for producing cyclohexanol (B46403) involves the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by hydrogenation. rsc.orgrsc.org

Dehydrogenation, the reverse process, is also of great interest, particularly in the context of hydrogen storage and the production of aromatic compounds. The dehydrogenation of cyclohexene on metal surfaces like Pt(111) proceeds rapidly to form benzene. rsc.org The oxidative dehydrogenation (ODH) of cyclohexene offers an energy-efficient alternative to non-oxidative dehydrogenation, as it is an exothermic process. rsc.org Studies on atomically precise subnanometer Cu-Pd clusters have shown that the composition of the cluster can tune the catalytic activity and selectivity for the dehydrogenation of cyclohexene to benzene. rsc.org Furthermore, the dehydrogenation of a cyclohexyl group can be induced at low temperatures through protonation of a ruthenium complex. rsc.org

Oxidative Transformations and Product Analysis

The oxidation of "Cyclohexene, 3-cyclohexyl-" and related cyclohexene derivatives leads to a variety of products depending on the catalyst and reaction conditions. researchgate.net Palladium(II) salts are effective catalysts for the oxidative transformation of cyclohexene, leading to vinylic and allylic oxidation products, as well as disproportionation products. rsc.org In acetic acid, the major product is 2-cyclohexenyl-1-acetate, while in methanol, the main products are benzene and cyclohexane. rsc.org

The use of different oxidants and catalytic systems allows for the selective formation of various oxidation products. For instance, the oxidation of cyclohexene with nitrous oxide can yield cyclohexanone (B45756). nih.gov The oxidation of cyclohexane, a closely related compound, has been extensively studied, with cyclohexanol and cyclohexanone being the primary products. nih.govoup.compsu.eduresearchgate.netresearchgate.netulisboa.pt The mechanism often involves the formation of a cyclohexyl hydroperoxide intermediate. researchgate.net The analysis of the complex product mixtures from these oxidation reactions is often carried out using gas chromatography. oup.com

The chemoselectivity of cyclohexene oxidation can be influenced by the nature of the oxidant. Some iron-based catalysts favor the attack at the allylic C-H bond, leading to products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, while others favor the epoxidation of the C=C bond, yielding cyclohexene oxide. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like "Cyclohexene, 3-cyclohexyl-". ijpsjournal.com Its power lies in the coupling of gas chromatography's separation capabilities with the precise detection and identification power of mass spectrometry. numberanalytics.com

In various research contexts, GC-MS is employed for both qualitative and quantitative analysis of "Cyclohexene, 3-cyclohexyl-". For instance, in a study investigating the products of a dimer reaction of cyclohexene (B86901) using tungstic acid as a catalyst, GC-MS was the primary tool for both identifying the formation of "Cyclohexene, 3-cyclohexyl-" and determining the purity of the resulting product. nih.gov The technique's ability to provide immediate information from a reaction mixture makes it invaluable in organic synthesis. nih.gov

Qualitatively, the retention time of the compound as it passes through the GC column provides the initial piece of identifying information. The subsequent mass spectrum serves as a chemical fingerprint. For quantitative analysis, the area under the chromatographic peak corresponding to "Cyclohexene, 3-cyclohexyl-" can be integrated and compared to the response of a known concentration of an internal standard. This allows for the precise determination of the compound's concentration in a given sample.

A summary of GC-MS applications for "Cyclohexene, 3-cyclohexyl-" is presented in the table below.

| Application Area | Qualitative Aspect | Quantitative Aspect |

| Reaction Monitoring | Identification of "Cyclohexene, 3-cyclohexyl-" as a product. | Determination of product yield and purity. |

| Mixture Analysis | Detection of "Cyclohexene, 3-cyclohexyl-" in complex hydrocarbon mixtures. | Measurement of the concentration of "Cyclohexene, 3-cyclohexyl-" relative to other components. |

The mass spectrometer ionizes the "Cyclohexene, 3-cyclohexyl-" molecules, causing them to fragment in a reproducible manner. This fragmentation pattern is a key piece of data for structural elucidation. wikipedia.org The fragmentation of bicyclic alkanes, a class of compounds related to "Cyclohexene, 3-cyclohexyl-", often involves complex rearrangements. researchgate.net

Advanced Chromatographic Techniques

To overcome the limitations of single-column GC-MS in analyzing highly complex mixtures, more advanced chromatographic techniques are employed.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional GC. numberanalytics.com This technique utilizes two columns with different separation mechanisms, providing a more detailed "fingerprint" of a complex sample. When coupled with a flame ionization detector (FID) for quantification and a mass spectrometer (MS), particularly a time-of-flight mass spectrometer (TOFMS) for fast data acquisition, GCxGC becomes an exceptionally powerful tool for the analysis of intricate hydrocarbon mixtures that may contain "Cyclohexene, 3-cyclohexyl-". The enhanced separation allows for the resolution of isomers and other closely related compounds that might co-elute in a one-dimensional GC system.

For particularly complex samples, such as petroleum fractions, a multi-dimensional approach combining liquid chromatography (LC) with GC-MS can be highly effective. researchgate.net LC can be used as a preliminary separation step to fractionate the sample based on polarity or size. Specific fractions can then be introduced into the GC-MS system for detailed analysis. This LC-GC coupling allows for the targeted analysis of specific compound classes, potentially isolating "Cyclohexene, 3-cyclohexyl-" from a much larger and more complex matrix before it even enters the gas chromatograph. This reduces the complexity of the chromatogram and improves the quality of the resulting mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "Cyclohexene, 3-cyclohexyl-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

While specific NMR data for "Cyclohexene, 3-cyclohexyl-" is not provided in the search results, the expected spectral features can be inferred from the known spectra of its constituent parts: cyclohexene and cyclohexane (B81311).

¹H NMR: The proton NMR spectrum of cyclohexene shows distinct signals for the vinylic protons (on the double bond), the allylic protons (adjacent to the double bond), and the remaining aliphatic protons. docbrown.infochemicalbook.com The spectrum of "Cyclohexene, 3-cyclohexyl-" would be expected to be a composite of these signals, with additional complexity arising from the cyclohexyl substituent. The chemical shifts and coupling patterns of the protons on the carbon atom where the two rings are joined would be particularly informative for confirming the structure.

The following table summarizes the expected NMR spectral features for "Cyclohexene, 3-cyclohexyl-" based on the characteristics of its components.

| Nucleus | Expected Chemical Shift Regions (ppm) | Structural Information Provided |

| ¹H | ~5.5-6.0 (vinylic), ~2.0 (allylic), ~1.2-1.8 (aliphatic) | Confirms the presence of the double bond and the saturated cyclohexyl ring. Coupling patterns reveal connectivity. |

| ¹³C | ~120-140 (vinylic), ~20-40 (aliphatic) | Indicates the number of unique carbon environments, confirming the overall structure and symmetry. |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural and stereochemical assignment of "Cyclohexene, 3-cyclohexyl-" can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. In the case of "Cyclohexene, 3-cyclohexyl-", the ¹H NMR spectrum is expected to be complex due to the presence of multiple non-equivalent protons in both the cyclohexene and cyclohexyl rings.

The symmetry of the parent cyclohexene molecule, which results in three distinct proton environments with an integration ratio of 2:2:1, is broken by the introduction of the cyclohexyl substituent at the C-3 position. spectrabase.comdocbrown.info This leads to a more complex spectrum where most, if not all, protons are chemically non-equivalent.

Expected ¹H NMR Spectral Features:

Vinylic Protons: The two protons on the double bond (C-1 and C-2) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm. chemicalbook.com Their chemical shift is influenced by the electron-withdrawing effect of the double bond. These protons would likely appear as complex multiplets due to coupling with each other and with the adjacent allylic protons.

Allylic Proton (C-3): The proton attached to the carbon bearing the cyclohexyl group (C-3) is an allylic proton and is also expected to be in a relatively downfield region, likely between 2.0 and 2.5 ppm. Its signal would be a multiplet due to coupling with the vinylic protons and the protons on the adjacent methylene (B1212753) group of the cyclohexene ring.

Cyclohexene Ring Protons: The remaining protons on the cyclohexene ring (at C-4, C-5, and C-6) would resonate in the upfield region, typically between 1.5 and 2.2 ppm, characteristic of saturated aliphatic protons. chemicalbook.com These would present as a complex series of overlapping multiplets.

Cyclohexyl Ring Protons: The eleven protons of the cyclohexyl substituent would also produce signals in the aliphatic region, likely between 1.0 and 2.0 ppm. The complexity of these signals would be high due to the various axial and equatorial positions and their respective couplings.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Vinylic Protons (C1-H, C2-H) | 5.5 - 6.0 | Multiplet |

| Allylic Proton (C3-H) | 2.0 - 2.5 | Multiplet |

| Cyclohexene Aliphatic Protons (C4, C5, C6) | 1.5 - 2.2 | Multiplet |

| Cyclohexyl Ring Protons | 1.0 - 2.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For "Cyclohexene, 3-cyclohexyl-", the ¹³C NMR spectrum would show distinct signals for each non-equivalent carbon atom. Due to the lack of symmetry, it is anticipated that all 12 carbon atoms would be non-equivalent, resulting in 12 distinct peaks in the spectrum.

The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms.

Expected ¹³C NMR Spectral Features:

Vinylic Carbons: The two sp²-hybridized carbons of the double bond (C-1 and C-2) are expected to have the largest chemical shifts, resonating in the downfield region of approximately 125-135 ppm. docbrown.info The presence of the pi electron cloud leads to this significant deshielding. docbrown.info

Substituted Allylic Carbon (C-3): The carbon atom at the point of substitution (C-3) would be an sp³-hybridized carbon but would be shifted downfield compared to other sp³ carbons due to its allylic position. Its resonance is expected in the range of 35-45 ppm.

Cyclohexene Ring Carbons: The other sp³ carbons of the cyclohexene ring (C-4, C-5, C-6) would appear in the typical aliphatic region of 20-35 ppm. docbrown.info

Cyclohexyl Ring Carbons: The carbons of the cyclohexyl substituent are also sp³-hybridized and would resonate in the 25-45 ppm range. The carbon directly attached to the cyclohexene ring would likely have a chemical shift around 40-45 ppm, while the other carbons would appear further upfield.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Vinylic Carbons (C-1, C-2) | 125 - 135 |

| Substituted Allylic Carbon (C-3) | 35 - 45 |

| Cyclohexene Aliphatic Carbons (C-4, C-5, C-6) | 20 - 35 |

| Cyclohexyl Ring Carbons | 25 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "Cyclohexene, 3-cyclohexyl-" would be characterized by absorptions corresponding to the vibrations of the C=C double bond and the C-H bonds of both the alkene and alkane portions of the molecule.

Key IR Absorption Bands:

C=C Stretch: A characteristic absorption for the carbon-carbon double bond stretch in a cyclohexene ring is expected around 1640-1650 cm⁻¹. docbrown.info Research on cyclohexyl-cyclohexene has identified this peak at approximately 1642 cm⁻¹. This peak is a clear indicator of the presence of the cyclohexene moiety.

sp² C-H Stretch: The stretching vibrations of the C-H bonds where the carbon is part of the double bond (vinylic C-H) typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. echemi.com

sp³ C-H Stretch: The stretching vibrations of the numerous C-H bonds in the saturated cyclohexyl ring and the saturated portion of the cyclohexene ring will result in strong absorptions just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.

CH₂ Bending: The bending vibrations (scissoring) of the methylene (CH₂) groups in both rings are expected to cause absorptions around 1440-1450 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from a variety of C-C single bond stretches and other bending and rocking vibrations. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | sp² C-H (Vinylic) | 3000 - 3100 |

| C-H Stretch | sp³ C-H (Aliphatic) | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1650 |

| CH₂ Bend | Methylene | 1440 - 1450 |

Computational and Theoretical Chemical Studies

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. scribd.com These first-principles approaches are fundamental to understanding molecular behavior. libretexts.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.com It is particularly effective for studying the electronic structure of medium to large systems. q-chem.comscispace.com DFT methods are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. psu.edu This approach includes electron correlation effects at a manageable computational expense, making it more accurate than Hartree-Fock theory for many applications. q-chem.com

In the context of cyclohexene (B86901) and its derivatives, DFT is widely used to optimize molecular geometries, calculate thermodynamic properties like enthalpies of formation, and explore reaction mechanisms. psu.edu For instance, studies on cyclohexane (B81311) oxidation have employed the B3LYP hybrid functional combined with basis sets like 6-31+G(d) to compute the energetics of stable species and transition states, thereby elucidating favored reaction pathways. psu.edu The choice of functional is critical, as different functionals can yield varying results. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are particularly popular.

Table 1: Common Density Functionals Used in Computational Studies

| Functional | Type | Description |

|---|---|---|

| B3LYP | Hybrid GGA | Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. Widely used for its general reliability. q-chem.compsu.edu |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional mixing 25% Hartree-Fock exchange with 75% PBE exchange. q-chem.com |

| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a large amount of HF exchange, good for main-group thermochemistry and kinetics. nih.gov |

| ωB97X-D | Range-Separated Hybrid | Includes long-range corrections and an empirical dispersion correction, making it suitable for non-covalent interactions. |

For 3-cyclohexyl-cyclohexene, DFT calculations would be instrumental in determining the preferred orientation of the cyclohexyl substituent relative to the cyclohexene ring and in calculating the molecule's vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Beyond DFT, other quantum chemical methods offer a spectrum of accuracy and computational cost. These can be broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods compute solutions to the Schrödinger equation from first principles, without empirical parameters derived from experimental data. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant drawback. core.ac.uk More advanced (and computationally expensive) ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, systematically improve upon the HF method by including electron correlation, leading to highly accurate results for smaller molecules. core.ac.ukacs.org For a molecule the size of 3-cyclohexyl-cyclohexene, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for more approximate methods. researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data to approximate certain integrals. libretexts.orgscispace.com This parameterization makes them significantly faster, allowing for the study of very large molecular systems. researchgate.net Common semi-empirical methods include AM1, PM3, and MNDO. scribd.comwustl.edu While less accurate than DFT or high-level ab initio methods, they are useful for initial explorations of molecular geometries and for qualitative studies of electronic properties, especially when qualitatively new bonding situations are not encountered. scribd.comlibretexts.org

Table 2: Comparison of Quantum Chemical Methodologies

| Method Type | Examples | Relative Cost | Key Features |

|---|---|---|---|

| Ab Initio | HF, MP2, CCSD(T) | High to Very High | Based on first principles; can be systematically improved; accurate but computationally intensive. libretexts.orgcore.ac.uk |

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Medium | Includes electron correlation at a moderate cost; accuracy depends on the chosen functional. q-chem.com |

| Semi-Empirical | AM1, PM3, MNDO | Low | Very fast; uses empirical parameters; suitable for very large systems but less accurate and reliable. libretexts.orgscispace.comresearchgate.net |

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) is a computational method that bypasses the complexities of electronic structure calculations by modeling a molecule as a collection of atoms held together by classical springs. wustl.edunih.gov The potential energy of the system is calculated using a "force field," which is a set of equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wustl.edufiu.edu

MM methods are computationally very fast, making them the tool of choice for exploring the conformational landscape of large and flexible molecules. nih.gov Force fields like MMFF (Merck Molecular Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are parameterized to reproduce experimental or high-level quantum mechanical data for a wide range of organic molecules. wustl.edunih.gov

For 3-cyclohexyl-cyclohexene, an MM study would involve:

Identifying the key rotatable bond (the C-C bond connecting the two rings).

Systematically rotating this bond and the flexible rings to generate a large number of possible conformations.

Performing energy minimization on each conformation to find the nearest local energy minimum.

Comparing the energies of the resulting stable conformers to identify the global minimum and other low-energy structures.

The analysis would reveal the most stable chair and half-chair conformations of the respective rings and the preferred spatial arrangement (e.g., equatorial vs. axial) of the cyclohexyl substituent on the cyclohexene ring. lookchem.comutexas.edulibretexts.org

For highly flexible molecules, simple systematic searches may fail to locate all relevant low-energy conformations. Advanced conformational sampling techniques are employed to more efficiently explore the potential energy surface. nih.gov These methods are designed to overcome energy barriers and avoid getting trapped in local minima.

Prominent techniques include:

Stochastic Search (Monte Carlo): This method involves making random changes to the molecular geometry (e.g., rotating bonds) and accepting or rejecting the new conformation based on its energy. wustl.edu

Molecular Dynamics (MD): This technique simulates the motion of atoms over time by solving Newton's equations of motion. By simulating at a higher temperature, the system can overcome energy barriers, and subsequent cooling can locate low-energy minima.

Low-Mode Search (LMOD): This approach focuses on low-frequency vibrational modes, as these often correspond to the large-scale conformational changes in a molecule. By moving the atoms along these modes, the search can efficiently cross energy barriers. nih.gov Methods like LowModeMD combine the strengths of both molecular dynamics and low-mode searching. nih.gov

These advanced methods would be essential for a thorough conformational analysis of 3-cyclohexyl-cyclohexene, ensuring a comprehensive understanding of its flexibility and the full ensemble of accessible structures. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathway of a chemical reaction. nih.gov By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify intermediates and, crucially, the transition states that represent the energy bottlenecks of the reaction.

For a reaction involving 3-cyclohexyl-cyclohexene, such as addition to the double bond or hydrogen abstraction, computational modeling using DFT could provide the following insights:

Reactant and Product Structures: Optimized geometries of the starting materials and final products.

Transition State (TS) Geometry: The molecular structure at the peak of the energy barrier between reactants and products. Locating a TS is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Activation Energy (Ea): The energy difference between the transition state and the reactants. This value is directly related to the reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic. psu.edu

Studies on similar systems, like the dehydrogenation of cyclohexane or the cycloisomerization of macrocycles, demonstrate how DFT calculations can trace the entire reaction path, revealing multi-step mechanisms, identifying key intermediates, and explaining the observed product distributions. nih.govresearchgate.net A proposed catalytic cycle for a reaction can be validated by calculating the energetics of each proposed step, ensuring that the entire pathway is energetically feasible. acs.org

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for Cyclohexene, 3-cyclohexyl- can be estimated using computational methods such as Density Functional Theory (DFT). These predictions can be validated by comparing them with the known spectra of structurally similar compounds like cyclohexene and its substituted derivatives.

¹H NMR Spectroscopy:

The proton NMR spectrum of Cyclohexene, 3-cyclohexyl- is expected to show a complex pattern of signals due to the various types of protons in the two cyclohexyl rings. The protons on the double bond of the cyclohexene ring are anticipated to resonate at the lowest field (highest ppm value) due to the deshielding effect of the π-electrons. The methine proton at the junction of the two rings (C3) would also exhibit a distinct chemical shift. The remaining methylene (B1212753) and methine protons on both rings would appear as a complex series of overlapping multiplets in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Cyclohexene, 3-cyclohexyl-

| Proton Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Olefinic (C=C-H ) | ~5.5 - 6.0 | Expected to be a multiplet due to coupling with adjacent protons. |

| Methine (C3-H ) | ~2.0 - 2.5 | Signal would be a multiplet due to coupling with neighboring protons. |

| Allylic (C4-H ₂) | ~1.8 - 2.2 | Overlapping multiplets. |

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For Cyclohexene, 3-cyclohexyl-, the two olefinic carbons of the cyclohexene ring are expected to have the highest chemical shifts. The carbon atom at the point of substitution (C3) would also be significantly shifted. The remaining sp³ hybridized carbons of both rings would appear at higher field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Cyclohexene, 3-cyclohexyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic (C =C ) | ~125 - 135 |

| Substituted (C 3) | ~40 - 45 |

| Other Cyclohexene (C H₂) | ~20 - 35 |

The validation of these predicted values can be partially achieved by examining the experimental data for simpler, related structures. For instance, in cyclohexene, the olefinic carbons appear around 127 ppm, and the sp³ carbons are found between 22 and 25 ppm. The introduction of the cyclohexyl substituent at the C3 position is expected to cause a downfield shift for C3 and influence the shifts of the surrounding carbons.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, often performed using computational methods, can predict the vibrational frequencies of a molecule. The simulated IR spectrum of Cyclohexene, 3-cyclohexyl- would display characteristic absorption bands corresponding to its functional groups.

Key predicted vibrational frequencies include:

C-H stretching (sp²): A sharp band is expected just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond.

C-H stretching (sp³): Multiple strong bands are predicted in the range of 2850-2960 cm⁻¹, corresponding to the C-H bonds of the saturated parts of the rings.

C=C stretching: A medium intensity band is anticipated around 1650 cm⁻¹, indicative of the carbon-carbon double bond in the cyclohexene ring.

CH₂ bending: A band around 1450 cm⁻¹ is expected due to the scissoring vibration of the methylene groups.

Interactive Data Table: Predicted IR Absorption Bands for Cyclohexene, 3-cyclohexyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H stretch | ~3020 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch | ~1650 | Medium |

These predicted frequencies align with the known IR spectra of cyclohexene and other substituted cycloalkenes. For example, cyclohexene exhibits a characteristic C=C stretch at approximately 1646 cm⁻¹ and sp² C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

While a full experimental mass spectrum for Cyclohexene, 3-cyclohexyl- is not widely published, analysis of related compounds and general fragmentation patterns of cycloalkenes allows for the prediction of its behavior in a mass spectrometer. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 164.28, corresponding to its molecular weight.

A study involving the radiolysis of cyclohexane identified cyclohexyl-cyclohexene as a product. The mass spectrum of this product, though not fully resolved, showed a parent peak at m/e = 164. This confirms the expected molecular weight.

The fragmentation of Cyclohexene, 3-cyclohexyl- would likely proceed through several pathways, leading to characteristic fragment ions. Key predicted fragmentation pathways include:

Loss of the cyclohexyl group: Cleavage of the bond between the two rings could result in a fragment ion corresponding to the cyclohexenyl cation at m/z 81, or the cyclohexyl cation at m/z 83. The aforementioned study on cyclohexyl-cyclohexene reported fragment ions at m/e = 83 and 82, with a strong peak at m/e = 81, which was attributed to the cyclohexenyl ion.

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄) and the formation of a radical cation.

Loss of smaller alkyl fragments: Successive loss of small neutral molecules like ethene or propene from the rings would generate a series of smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for Cyclohexene, 3-cyclohexyl-

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 164 | [C₁₂H₂₀]⁺ | Molecular Ion |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation |

These predictions are consistent with the general fragmentation patterns observed for substituted cyclohexenes and bicyclic systems.

Synthesis and Characterization of Cyclohexene,3 Cyclohexyl Derivatives and Analogues

Structural Modification Strategies for Enhanced Functionality

The modification of the "Cyclohexene, 3-cyclohexyl-" scaffold is a key strategy for developing new compounds with enhanced properties. Researchers have discovered that by making specific structural changes, they can create derivatives with potent biological activities. nih.govnih.gov For example, a novel class of kinesin KIF18A inhibitors was developed by modifying the clinical compound AMG650, leading to the discovery of a highly potent inhibitor with an alkenyl motif. nih.gov This new compound demonstrated excellent efficacy in a mouse model of an OVCAR-3 xenograft tumor, suggesting its potential for treating ovarian cancer. nih.gov

Similarly, modifications to the substituents on the cyclohexene (B86901) ring have led to the identification of potent antagonists for the CC chemokine receptor 2 (CCR2). nih.gov This discovery is significant as CCR2 is a G-protein coupled receptor involved in inflammatory responses. The ability to modulate its activity with small, rigid compounds derived from the cyclohexenyl series opens up new avenues for drug discovery. nih.gov

Another approach to structural modification involves the synthesis of new bicyclic lactone derivatives starting from 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. nih.gov Through reduction, bromination, and epoxidation reactions, researchers have been able to obtain interesting rearrangement products, including substituted bicyclic lactone compounds. nih.gov These complex structures highlight the versatility of the cyclohexene framework in creating diverse molecular architectures.

Synthesis of Cyclohexenyl Series as Chemical Probes

The cyclohexenyl scaffold serves as a valuable starting point for the synthesis of chemical probes, which are essential tools for studying biological processes. A series of cyclohexenyl nucleosides have been successfully prepared and investigated for their cytotoxic and antiviral activities. nih.gov Among the synthesized compounds, a diaminopurine analogue showed pronounced activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2. nih.gov This finding underscores the potential of cyclohexenyl derivatives as antiviral agents.

The synthesis of these series often involves multi-step reaction sequences. For instance, the preparation of cyclohexenyl nucleosides requires careful control of stereochemistry to achieve the desired biological activity. nih.gov The progress from an initial lead compound with moderate activity to a highly potent analogue often involves iterative cycles of synthesis and biological evaluation, a common strategy in medicinal chemistry. nih.gov

Characterization of Novel Cyclohexylcyclohexene Derivatives

The characterization of newly synthesized "Cyclohexene, 3-cyclohexyl-" derivatives is crucial for confirming their structure and purity. A variety of analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. researchgate.netresearchgate.net

For example, the molecular structures of six new fluorescent cyclohexenone derivatives were confirmed using these methods. researchgate.net These compounds were synthesized via a conventional Robinson annulation method, and their optical properties were also investigated. researchgate.net Similarly, a series of chalcones and their cyclohexenone derivatives were synthesized and characterized, with one compound, ethyl-4-(4-chlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylate, being studied by single-crystal X-ray diffraction. researchgate.net

The data obtained from these characterization techniques provide valuable insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its chemical reactivity and biological activity.

Reaction Pathways for Analogous Bicyclic and Polycyclic Hydrocarbons

The synthesis of bicyclic and polycyclic hydrocarbons analogous to "Cyclohexene, 3-cyclohexyl-" can be achieved through various reaction pathways. One common method is the Diels-Alder reaction, a powerful tool for forming six-membered rings. organic-chemistry.org This reaction, along with other cyclization reactions, allows for the construction of complex molecular frameworks from simpler starting materials.

For instance, a rhodium-catalyzed cycloisomerization can convert acyclic enynes into their cyclic diene isomers with good endoselectivity. organic-chemistry.org This method provides an efficient route to both carbocycles and heterocycles. Another approach involves the in-situ generation of allylic boronates from cyclic alkenes, followed by a reaction with aldehydes to produce stereodefined homoallylic alcohols. organic-chemistry.org

The dehydration of cyclohexanol (B46403) using an acid catalyst like phosphoric acid is a classic method for synthesizing cyclohexene itself. youtube.com This elimination reaction proceeds through the formation of a carbocation intermediate, which then loses a proton to form the double bond. youtube.com While this reaction produces a simple cyclohexene, similar principles can be applied to more complex substrates to generate substituted cyclohexene derivatives.

Advanced Applications in Materials Science and Engineering

Integration into Liquid Crystalline Materials Development

The incorporation of cyclic structures is a well-established strategy in the design of liquid crystalline materials to modulate key physical properties such as melting point, clearing point, and the temperature range of the liquid crystal phase. researchgate.nete-bookshelf.de The introduction of a cyclohexene (B86901) moiety, as found in Cyclohexene, 3-cyclohexyl-, offers a unique balance between the rigidity of a phenyl ring and the flexibility of a saturated cyclohexane (B81311) ring. psu.edu

Research into liquid crystals containing a cyclohexene core has demonstrated that this structural unit can lead to materials with a desirable wide nematic phase range. psu.edu Compared to their phenyl-containing analogues, cyclohexene-based liquid crystals can exhibit suppressed smectic phases. psu.edu Furthermore, the birefringence and dielectric anisotropy of liquid crystals with a cyclohexene unit have been found to be higher than those based on the trans-cyclohexane ring, suggesting that the cyclohexene core can be considered an enhanced version of the traditional trans-cyclohexane unit in liquid crystal design. psu.edu The synthesis of such liquid crystals often involves the transformation of 3,6-disubstituted cyclohex-2-enones. mdpi.com The presence of a bulky 3-cyclohexyl group would be expected to further influence the molecular packing and, consequently, the mesomorphic properties of the resulting liquid crystal. The non-planar nature of the cyclohexyl group can disrupt close packing, potentially lowering melting points and influencing the viscosity of the material. cgiar.org

The design of liquid crystalline materials is a nuanced process where molecular shape and polarity are critical. wikipedia.org Molecules with either a calamitic (rod-like) or discotic (disc-like) shape are common, and the introduction of different structural units, such as the cyclohexene ring, allows for the fine-tuning of the material's properties. wikipedia.org Chiral nematic phases, which are crucial for many display technologies, can be induced by the addition of chiral molecules to a nematic liquid crystal. wikipedia.orglibretexts.org While Cyclohexene, 3-cyclohexyl- itself is not chiral, its derivatives could be designed to be chiral, opening up further possibilities in the development of advanced liquid crystal materials.

Polymer Chemistry Involving Cyclohexenyl Monomers

The cyclohexenyl group, as present in Cyclohexene, 3-cyclohexyl-, provides a reactive site for polymerization. However, its relatively low ring strain presents both challenges and opportunities in polymer synthesis.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. rsc.org The driving force for this polymerization is the relief of ring strain in the monomer. rsc.org Consequently, highly strained monomers such as norbornenes and cyclobutenes are ideal candidates for ROMP. rsc.org Cyclohexene, on the other hand, has very low ring strain, which makes its homopolymerization via ROMP thermodynamically unfavorable under standard conditions. nih.gov

Despite this challenge, recent advancements have enabled the incorporation of cyclohexene into copolymers through techniques like Alternating Ring-Opening Metathesis Polymerization (AROMP). researchgate.net In AROMP, a low-strain monomer like cyclohexene is copolymerized with a high-strain monomer that undergoes a single metathesis cycle and does not readily homopolymerize. researchgate.net This forces the alternating incorporation of the two monomers, leading to well-defined copolymer structures. researchgate.net While direct ROMP of Cyclohexene, 3-cyclohexyl- is not widely reported, it is conceivable that it could be incorporated into copolymers using the AROMP strategy. The bulky 3-cyclohexyl substituent would likely influence the reactivity of the monomer and the properties of the resulting polymer, such as its solubility and thermal characteristics.

It is also worth noting that under certain conditions with specific catalyst systems, the homopolymerization of cyclohexene has been achieved, yielding a saturated polymer with retained rings. manchester.ac.uk This suggests that with the right catalyst, direct polymerization of Cyclohexene, 3-cyclohexyl- might be possible, leading to a polymer with a unique combination of a flexible polyolefin backbone and bulky, cyclic side groups.

While direct polymerization of Cyclohexene, 3-cyclohexyl- into a heterocyclic polymer is not a common route, the double bond in the cyclohexene ring offers a platform for post-polymerization modification to introduce heterocyclic functionalities. For instance, a polymer synthesized from a cyclohexene-containing monomer could potentially undergo reactions like epoxidation followed by ring-opening with a nitrogen or sulfur nucleophile to introduce heterocyclic rings along the polymer chain.

Alternatively, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings, including those that are part of a heterocyclic system. libretexts.orgslideshare.netlibretexts.org While Cyclohexene, 3-cyclohexyl- itself would act as the dienophile, not the diene, in a Diels-Alder reaction, its derivatives could be designed to participate in such reactions to form polymers. For example, if a diene functionality were introduced elsewhere in a molecule containing a 3-cyclohexyl-cyclohexene moiety, cycloaddition polymerization could be a viable route to complex polymer architectures. The synthesis of heterocyclic polymers is an active area of research, with methods like polycondensation reactions being employed to create polymers with diverse structures and properties. researchgate.net

Conjugated polymers are a class of materials with alternating single and double bonds along the polymer backbone, which gives them interesting electronic and optical properties. Polythiophenes are a well-known class of conjugated polymers. Research has shown that the introduction of bulky side groups onto the polythiophene backbone can significantly influence the polymer's properties.

Specifically, poly(3-cyclohexylthiophene) has been synthesized and studied. sigmaaldrich.com The bulky cyclohexyl group at the 3-position of the thiophene (B33073) ring forces a twist in the polythiophene backbone, which disrupts the planarity and conjugation. sigmaaldrich.com This has a direct impact on the polymer's optical properties, leading to a shift in the emission color. For instance, while many poly(3-alkylthiophene)s exhibit thermo- and solvatochromism, the steric hindrance from the cyclohexyl group in poly(3-cyclohexylthiophene) results in green electroluminescence. sigmaaldrich.comcapes.gov.br This demonstrates how the cyclohexyl moiety, similar to that in Cyclohexene, 3-cyclohexyl-, can be used to tune the properties of conjugated polymers for applications in organic electronics, such as in field-effect transistors. sigmaaldrich.com

Specialized Fuel Candidates and Energy Applications

The increasing demand for high-performance fuels has driven research into high-energy-density (HED) liquid fuels, which offer greater energy content per unit volume compared to conventional fuels. mdpi.com This is particularly important for volume-limited applications such as missiles and certain aircraft, where increased fuel density can translate to extended range or increased payload capacity. mdpi.com

A key strategy for increasing the density of hydrocarbon fuels is the incorporation of cyclic and multicyclic structures. psu.edursc.org Compared to their linear alkane counterparts, cycloalkanes have higher densities and volumetric net heats of combustion (NHOC). psu.edursc.org For example, JP-10, a high-density fuel used in cruise missiles, is composed of a tricyclic C10 hydrocarbon. mdpi.com The structure of Cyclohexene, 3-cyclohexyl-, being a bicyclic C12 hydrocarbon, makes it a potential candidate for inclusion in high-density fuel blends. Its fully hydrogenated analogue, bicyclohexyl (B1666981), and related multicyclic hydrocarbons are being actively investigated as renewable, high-density diesel and jet fuels. researcher.lifeacs.org The density of these fuels is a critical parameter, with values for some multicyclic hydrocarbons reaching over 1.0 g/cm³. researchgate.net

In addition to its potential as a high-density fuel, the saturated analogue of Cyclohexene, 3-cyclohexyl-, which is bicyclohexyl, is relevant to the field of hydrogen storage. Liquid organic hydrogen carriers (LOHCs) are molecules that can be hydrogenated to store hydrogen and dehydrogenated to release it on demand. manchester.ac.uknih.gov Cycloalkanes are promising LOHCs due to their high hydrogen storage density and stability. nih.gov The dehydrogenation of cycloalkanes, such as methylcyclohexane (B89554) and by extension, bicyclohexyl, is a key step in this process and is typically carried out over a catalyst. manchester.ac.uknih.gov Therefore, the cyclohexyl-cyclohexene system represents a potential reversible reaction for hydrogen storage and release.

Surface Science and Catalysis Interface Studies

The interaction of cyclic hydrocarbons with metal surfaces is of fundamental importance in catalysis, particularly in processes such as hydrogenation, dehydrogenation, and reforming. researchgate.netresearchgate.net The cyclohexene and cyclohexyl moieties within Cyclohexene, 3-cyclohexyl- are both relevant to surface chemistry studies.

Research on the adsorption and reaction of cyclohexane and cyclohexene on metal surfaces, such as gold (Au) and platinum (Pt), provides insights into the potential behavior of Cyclohexene, 3-cyclohexyl-. researchgate.netcerritos.edu On Au(111) surfaces, both cyclohexane and cyclohexene adsorb reversibly. researchgate.net The cyclohexyl group has been identified as a reactive surface intermediate. researchgate.net For instance, adsorbed cyclohexyl groups can be dehydrogenated to form cyclohexene. researchgate.net

The catalytic dehydrogenation of cycloalkanes is a structure-sensitive reaction, and the composition of the catalyst can significantly influence the reaction pathway and product selectivity. nih.govresearchgate.net For example, in the oxidative dehydrogenation of cyclohexene, bimetallic catalysts can exhibit enhanced performance compared to their monometallic counterparts. nih.gov The presence of a second metal, such as tin (Sn) in Pt-Sn catalysts, can suppress undesirable side reactions like decomposition. cerritos.edu

The study of such reactions at the molecular level, often under ultra-high vacuum conditions, allows for the identification of reaction intermediates and the elucidation of reaction mechanisms. researchgate.net This fundamental understanding is crucial for the rational design of improved catalysts for a variety of applications, including the production of aromatics, the upgrading of fuels, and hydrogen storage and release via LOHCs. manchester.ac.ukresearchgate.net

Advanced Analytical Methodologies for Complex Matrices

Method Development for Hydrocarbon Mixtures in Research Contexts

The development of analytical methods for quantifying C12 hydrocarbons such as Cyclohexene (B86901), 3-cyclohexyl- in complex mixtures is critical for petroleum analysis, synthetic chemistry, and environmental monitoring. isprambiente.gov.itontosight.ai Gas chromatography (GC) is the cornerstone technique, often coupled with a Flame Ionization Detector (FID) for general hydrocarbon quantification or a Mass Spectrometer (MS) for definitive identification. lotusinstruments.comrsc.org

Method development involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity. For a C12 compound like Cyclohexene, 3-cyclohexyl-, this process includes:

Column Selection : A non-polar or mid-polarity capillary column is typically chosen. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are common as they separate compounds based on boiling point and, to a lesser extent, polarity.

Temperature Programming : An optimized temperature ramp is crucial for separating C12 isomers from lighter and heavier hydrocarbon fractions. A typical program might start at a low temperature (e.g., 40-50 °C) to resolve volatile components and then ramp at a controlled rate (e.g., 10-15 °C/min) to a high final temperature (e.g., 280-300 °C) to elute heavier compounds like dimers. rsc.org

Inlet Parameters : The injection mode (split/splitless) and temperature are optimized to ensure efficient, non-discriminatory transfer of the sample onto the column. A high split ratio may be used for concentrated samples to avoid overloading the column. rsc.org